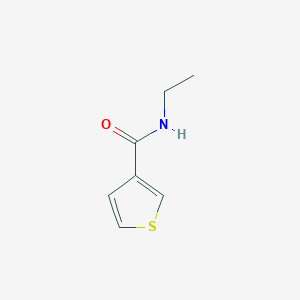

N-Ethylthiophene-3-carboxamide

描述

N-Ethylthiophene-3-carboxamide (CAS: 150079-41-7) is a thiophene-based carboxamide derivative characterized by an ethyl group attached to the amide nitrogen and a thiophene ring at the 3-position. This compound has been historically cataloged as a building block in organic synthesis, particularly for pharmaceutical and agrochemical research. CymitQuimica listed it under reference code 3D-AGA07941, though it is currently marked as discontinued across all quantities (1g to 2500mg) . Combi-Blocks also lists it with 98% purity (LD-1299), indicating its relevance in specialized synthetic workflows .

Structurally, the ethyl group confers moderate lipophilicity, which may influence bioavailability and metabolic stability compared to bulkier or more polar substituents.

科学研究应用

Medicinal Chemistry

N-Ethylthiophene-3-carboxamide has been investigated for its potential therapeutic applications due to its diverse biological activities:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown promising results against various cancer cell lines with IC50 values significantly lower than standard chemotherapeutics .

- Antimicrobial Properties : Research has demonstrated that this compound exhibits antimicrobial activity against several pathogenic strains, suggesting its potential as a new class of antibiotics .

- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. This suggests its utility in treating inflammatory diseases.

Case Study: Anticancer Properties

A study evaluating the anticancer activity of thiophene carboxamide derivatives found that this compound derivatives exhibited significant cytotoxicity against Hep3B liver cancer cells, with IC50 values around 2.77 µg/mL . This positions it as a potential lead compound for further development in cancer therapy.

Material Science

In material science, thiophene derivatives like this compound are being explored for their applications in organic electronics:

- Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of thiophenes make them suitable for use in OLEDs, where they can enhance light emission efficiency.

- Organic Photovoltaics (OPVs) : Research indicates that thiophene-based materials can improve charge transport and stability in solar cells, making them valuable for renewable energy applications.

Chemical Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including:

作用机制

亚硫酸钠主要通过其还原性能发挥作用。它将电子捐赠给氧化剂,从而将其还原。这种机制对其作为抗氧化剂和防腐剂的作用至关重要。 在生物系统中,亚硫酸钠可以清除氧气,防止细胞和组织氧化损伤 .

类似化合物:

亚硫酸氢钠 (NaHSO₃): 具有相似的还原性能,但其酸性不同。

焦亚硫酸钠 (Na₂S₂O₅): 用作防腐剂和抗氧化剂,但具有不同的分子结构。

硫酸钠 (Na₂SO₄): 由亚硫酸钠氧化形成,用于洗涤剂和造纸生产.

亚硫酸钠的独特性:

还原剂: 与硫酸钠相比,亚硫酸钠是一种更有效的还原剂。

总之,亚硫酸钠是一种用途广泛的化合物,在从工业流程到科学研究的各个领域都有着重要的应用。它独特的特性使其成为许多化学和生物应用中不可或缺的工具。

相似化合物的比较

Comparison with Similar Thiophene Carboxamide Derivatives

Structural and Functional Variations

Thiophene carboxamides are a versatile class of compounds with applications in medicinal chemistry. Below is a comparative analysis of N-Ethylthiophene-3-carboxamide and its analogs:

Table 1: Structural and Functional Comparison

Substituent Effects on Bioactivity

- Nitro Groups: The presence of nitro groups (e.g., in and ) enhances antibacterial and antifungal potency. For example, the nitro-thiophene derivative in inhibits bacterial growth via underexplored mechanisms, while N-(2-Nitrophenyl)thiophene-2-carboxamide exhibits genotoxicity in human cells .

- Trifluoromethyl and Methoxy Groups : These electron-withdrawing groups improve metabolic stability and target binding. The compound in combines a trifluoromethyl group with a methoxy-substituted phenyl ring, likely enhancing membrane penetration .

Notes and Limitations

Data Gaps : Direct biological or pharmacological data for this compound are absent in the provided evidence, necessitating extrapolation from structural analogs.

Structural Diversity : Substitutions at the thiophene ring (2- vs. 3-position) and aryl groups significantly alter bioactivity, emphasizing the need for position-specific optimization.

生物活性

N-Ethylthiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. The thiophene ring in its structure contributes to its aromatic properties, which can enhance interactions with biological targets.

Enzyme Inhibition

Research has shown that thiophene derivatives, including this compound, exhibit significant enzyme inhibition properties:

- 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) : This enzyme plays a crucial role in steroid metabolism. Inhibition of 17β-HSD2 can have therapeutic implications for conditions like osteoporosis by maintaining estrogen levels in bone tissue. Compounds structurally related to this compound have demonstrated this inhibitory activity, suggesting potential applications in hormone-related therapies .

- 15-Lipoxygenase-1 (15-LOX-1) : Another study identified novel thiophene-based inhibitors for 15-LOX-1, which is involved in inflammatory processes. The inhibitors showed anti-inflammatory effects in mouse lung tissue models, indicating that this compound could similarly affect inflammatory pathways .

Anticancer Properties

This compound and its derivatives have been explored for their anticancer potential:

- Antiproliferative Activity : A series of studies have evaluated the antiproliferative effects of thiophene derivatives on various cancer cell lines. For instance, one derivative exhibited an IC50 value of less than 9 μM against HCT116 colon cancer cells, indicating strong antiproliferative activity .

- EGFR Kinase Inhibition : Some thiophene derivatives have shown promising results as inhibitors of the epidermal growth factor receptor (EGFR), which is critical in many cancers. One study reported an IC50 value of 94.44 nM for EGFR inhibition by a related compound .

Case Study 1: Inhibition of Endothelial Cell Proliferation

A study evaluated the effects of thiophene carboxamide derivatives on bovine aortic endothelial cells (BAECs) stimulated by basic fibroblast growth factor (bFGF). The results indicated that specific modifications to the carboxamide group were crucial for inhibiting DNA synthesis driven by bFGF. The findings suggest that structural features significantly influence biological activity .

Case Study 2: Structure-Activity Relationship (SAR)

A focused optimization study on the substitution patterns of thiophene derivatives revealed that certain structural modifications could enhance inhibitory potency against targeted enzymes. For example, varying the tail length on the 3-position while keeping other substituents constant demonstrated a clear relationship between tail length and inhibitory potency .

Data Tables

The following table summarizes key findings related to various thiophene derivatives and their biological activities:

| Compound Name | Structure Features | Biological Activity | IC50 Value (μM) |

|---|---|---|---|

| This compound | Thiophene ring with ethyl group | Inhibitor of 17β-HSD2 | Not specified |

| Trisubstituted Thiophene Derivative | Various substitutions | Antiproliferative against cancer cell lines | <9 |

| Thiophene-Based EGFR Inhibitor | Contains selenide | EGFR kinase inhibition | 94.44 |

| N-(per-O-acetylated-D-mannopyranosyl)-thiophene-2-carboxamide | Acetylated sugar moiety | Inhibition of endothelial cell proliferation | Not specified |

常见问题

Q. What are the standard synthetic routes for N-Ethylthiophene-3-carboxamide, and how do reaction conditions influence yield?

Basic Research Focus

this compound is typically synthesized via amide bond formation between 3-thiophenecarboxylic acid derivatives and ethylamine. A common method involves activating the carboxylic acid group (e.g., using thionyl chloride to form the acyl chloride) followed by nucleophilic attack by ethylamine . Alternative approaches include coupling reagents like EDC/HOBt in anhydrous solvents (e.g., DMF) to promote amidation under mild conditions.

Key Variables :

- Solvent : Polar aprotic solvents (DMF, THF) enhance reagent solubility.

- Temperature : Room temperature or mild heating (40–60°C) avoids decomposition.

- Catalysts : Use of DMAP or other bases improves reaction efficiency.

Example Protocol :

React 3-thiophenecarboxylic acid (1.0 eq) with SOCl₂ to generate the acyl chloride.

Add ethylamine (1.2 eq) dropwise in THF at 0°C.

Stir for 12 h at room temperature, then purify via column chromatography (hexane/ethyl acetate).

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

Basic Research Focus

Experimental Techniques :

- NMR : ¹H and ¹³C NMR confirm the ethyl group (δ 1.1–1.3 ppm for CH₃, δ 3.3–3.5 ppm for CH₂) and thiophene ring protons (δ 6.8–7.5 ppm) .

- Mass Spectrometry : ESI-MS provides molecular ion peaks (m/z 171.2 for [M+H]⁺).

- FT-IR : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).

Computational Methods :

- DFT Calculations : Optimize geometry and predict NMR/IR spectra using Gaussian or ORCA.

- Molecular Docking : Assess potential bioactivity by modeling interactions with target proteins.

Q. How can reaction conditions be optimized to enhance the scalability of this compound synthesis?

Advanced Research Focus

Methodological Considerations :

- Solvent Selection : Switch from DMF to greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability.

- Catalytic Systems : Screen Pd-based catalysts or enzyme-mediated amidation for higher selectivity.

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions.

Data-Driven Optimization :

- Use Design of Experiments (DoE) to evaluate temperature, stoichiometry, and solvent effects.

- Monitor reaction progress via in-line FTIR or HPLC.

Q. What strategies are used to evaluate the biological activity of this compound derivatives?

Advanced Research Focus

Bioactivity Assays :

- Antimicrobial Screening : Follow protocols from structurally related thiophene carboxamides, such as agar diffusion assays against S. aureus or E. coli .

- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates.

Structural Modifications :

- Introduce electron-withdrawing groups (e.g., -NO₂) at the thiophene 5-position to enhance reactivity.

- Compare IC₅₀ values of analogs to establish structure-activity relationships (SAR).

Q. How can computational modeling predict the physicochemical properties of this compound?

Advanced Research Focus

Key Predictions :

- LogP : Use software like MarvinSuite to estimate lipophilicity (predicted LogP ~1.8).

- pKa : Determine the amide group’s acidity (pKa ~17–20).

- Solubility : COSMO-RS simulations in water or organic solvents.

Applications :

- Prioritize derivatives with optimal LogP (1–3) for blood-brain barrier penetration.

- Predict metabolic stability via cytochrome P450 binding simulations.

Q. How should researchers address contradictory data in the literature regarding this compound’s reactivity?

Advanced Research Focus

Systematic Analysis Framework :

Literature Review : Adopt PRISMA guidelines to collate and evaluate existing studies .

Meta-Analysis : Statistically compare yields or bioactivity data across publications.

Experimental Replication : Reproduce key studies under controlled conditions.

Case Study :

If conflicting reports exist on hydrolysis rates, conduct kinetic studies under varied pH and temperatures to resolve discrepancies.

属性

IUPAC Name |

N-ethylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-2-8-7(9)6-3-4-10-5-6/h3-5H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBYRWXQWJIZNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10879128 | |

| Record name | 3-Thiophenecarboxamide,N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150079-41-7 | |

| Record name | 3-Thiophenecarboxamide,N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。